1-Oxo-N,2-diphenylisoquinoline-4-carboxamide
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Overview
Description
1-Oxo-N,2-diphenylisoquinoline-4-carboxamide is a chemical compound with the molecular formula C22H16N2O2 and a molecular weight of 340.38 g/mol This compound is known for its unique structure, which includes an isoquinoline core substituted with phenyl groups and a carboxamide functional group
Preparation Methods
The synthesis of 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoquinoline derivatives with benzoyl chloride, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1-Oxo-N,2-diphenylisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified isoquinoline derivatives with altered functional groups.
Scientific Research Applications
1-Oxo-N,2-diphenylisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Oxo-N,2-diphenylisoquinoline-4-carboxamide can be compared with other isoquinoline derivatives, such as:
1-Oxo-N,2-diphenylisoquinoline-3-carboxamide: Similar in structure but with a different position of the carboxamide group, leading to distinct reactivity and applications.
2-Methyl-4-oxo-3,4-dihydroquinazoline-5-carboxamide: Another heterocyclic compound with different substituents and biological activities.
4-Oxo-1,2-dihydroquinoline-3-carboxamide: A related compound with a quinoline core, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-oxo-N,2-diphenylisoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21(23-16-9-3-1-4-10-16)20-15-24(17-11-5-2-6-12-17)22(26)19-14-8-7-13-18(19)20/h1-15H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWYZWDAWQBMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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